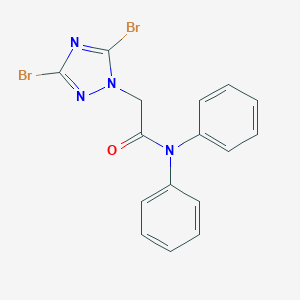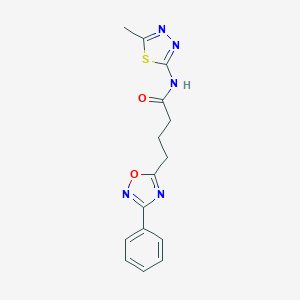![molecular formula C18H15N3O4 B277576 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid, also known as MOPAB, is a synthetic compound that has been widely used in scientific research due to its unique properties. MOPAB is a member of the phthalazinone family, which has been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid involves the inhibition of protein-protein interactions. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid binds to the bromodomain of CBP/p300, which prevents the interaction between CBP/p300 and NF-kappaB. This inhibition leads to a decrease in the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has also been shown to inhibit the proliferation of cancer cells. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been shown to inhibit the activity of histone acetyltransferases, which are enzymes that are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid in lab experiments is its specificity. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid only inhibits the interaction between CBP/p300 and NF-kappaB, which makes it a useful tool for studying the role of this interaction in various biological processes. However, one of the limitations of using 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid in scientific research. One potential direction is the development of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid analogs that have improved solubility and specificity. Another potential direction is the use of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid in combination with other drugs to enhance its therapeutic potential. Additionally, 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid could be used to study the role of the CBP/p300-NF-kappaB interaction in other biological processes, such as the immune response and cancer progression.
Synthesis Methods
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid can be synthesized through a multi-step process. The first step involves the reaction of 3-methylphthalic anhydride with ammonia to form 3-methylphthalimide. The second step involves the reaction of 3-methylphthalimide with 4-aminobenzoic acid to form 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been widely used in scientific research as a tool to study the role of various biological processes. One of the most common uses of 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid is to study the inhibition of protein-protein interactions. 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid has been shown to inhibit the interaction between the transcription factor NF-kappaB and its co-activator CBP/p300. This inhibition leads to a decrease in the expression of pro-inflammatory genes, making 2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid a potential therapeutic agent for inflammatory diseases.
properties
Product Name |
2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-21-17(23)12-7-3-2-6-11(12)15(20-21)10-16(22)19-14-9-5-4-8-13(14)18(24)25/h2-9H,10H2,1H3,(H,19,22)(H,24,25) |
InChI Key |
QXVWLDVPBBZRRB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)

![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)